Naphthomycin J

CAS No.:

Cat. No.: VC1945502

Molecular Formula: C44H52N2O12S

Molecular Weight: 833 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H52N2O12S |

|---|---|

| Molecular Weight | 833 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-[[(7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |

| Standard InChI | InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8+,12-10-,13-11-,17-15-,23-14+,26-18+/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |

| Standard InChI Key | VEDOKYSBCNXSGP-FIDPMEEKSA-N |

| Isomeric SMILES | C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |

| Canonical SMILES | CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |

Introduction

Chemical Identity and Structure

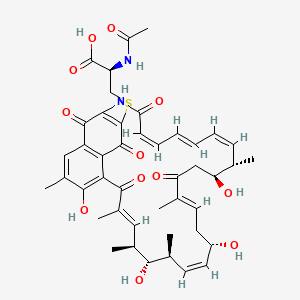

Naphthomycin J is a complex macrolactam with the molecular formula C44H52N2O12S and a molecular weight of 833.0 g/mol . The compound's IUPAC name is (2R)-2-acetamido-3-[[(7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid . This complex name reflects the intricate structure of the molecule, which features multiple stereogenic centers and a distinctive 29-membered macrocyclic ring system characteristic of ansamycin antibiotics.

Structural Characteristics

Naphthomycin J contains several key structural elements that distinguish it from other members of the naphthomycin family:

-

A naphthalenic chromophore core

-

A 29-membered macrocyclic ring system

-

Multiple stereogenic centers with defined configurations (7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)

-

Four hydroxyl groups at positions 4, 10, 14, and 20

-

Six methyl substituents at positions 3, 7, 9, 11, 17, and 21

-

A sulfur-containing side chain with an acetamido group and carboxylic acid functionality

Unlike some other naphthomycins such as Naphthomycin A, B, and C, Naphthomycin J lacks a chlorine substituent at position 30, which is a characteristic feature of several other naphthomycin variants .

Physicochemical Properties

The physicochemical properties of Naphthomycin J are crucial for understanding its behavior in biological systems and potential applications. Table 1 summarizes the key properties of Naphthomycin J.

Table 1: Physicochemical Properties of Naphthomycin J

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C44H52N2O12S | |

| Molecular Weight | 833.0 g/mol | |

| Physical State | Not specifically reported, presumed solid | - |

| SMILES | C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/C@@HC)/C)O)C)SCC@@HNC(=O)C | |

| InChIKey | VEDOKYSBCNXSGP-FIDPMEEKSA-N | |

| Creation Date (PubChem) | 2008-07-11 | |

| Modification Date (PubChem) | 2025-02-08 |

Naphthomycin J is one of the more recently characterized members of the naphthomycin family, with updated information in chemical databases as recent as February 2025 .

Biosynthesis and Genetic Basis

Genetic Basis and Gene Clusters

The genetic basis for naphthomycin biosynthesis has been elucidated through cloning and analysis of biosynthetic gene clusters. In Streptomyces sp. CS, a 106 kb region containing 32 complete open reading frames (ORFs) has been identified as the naphthomycin biosynthetic gene cluster . This cluster includes:

-

Five polyketide synthase genes responsible for chain assembly

-

Eight genes involved in AHBA synthesis

-

Genes encoding enzymes for post-PKS modifications

Of particular interest in the naphthomycin biosynthetic pathway is the halogenase gene nat1, which is responsible for chlorination at C-30 in chlorinated naphthomycin variants . This gene may be inactive or modified in the biosynthesis of Naphthomycin J, which lacks chlorination.

Biological Activities

Antineoplastic Activities

The naphthomycin family has demonstrated notable antineoplastic (anticancer) activities. Studies on naphthomycin (without specifying the exact variant) have shown significant therapeutic effects against murine tumors, including Ehrlich carcinoma and IMC carcinoma, with maximum life-span increases of more than 169% and 128%, respectively .

Naphthomycin K, another member of the family, has shown evident cytotoxicity against P388 and A-549 cell lines . The mechanism of cytotoxicity appears to involve the inhibition of various SH enzymes, particularly those involved in nucleic acid biosynthesis . DNA and RNA synthesis are more markedly inhibited by naphthomycin than protein synthesis, with approximately 50% inhibition of nucleic acid syntheses observed at an antibiotic concentration of 2 micrograms/ml .

Production and Isolation

Microbial Sources

Naphthomycins, including Naphthomycin J, are primarily produced by various Streptomyces species. These include:

-

Streptomyces sp. CS, a commensal strain isolated from the medicinal plant Maytenus hookeri

-

Streptomyces collinus, which produces both naphthomycin and ansatrienin (mycotrienin)

-

Streptomyces naphthomycinicus, a recently described species (as of April 2024) known to produce naphthomycin A

Fermentation and Isolation Techniques

The production of naphthomycins can be achieved through both liquid and solid-state fermentation techniques. Recent studies have shown that solid-state fermentation with cooked rice provided the best conditions for naphthomycin production against methicillin-resistant Staphylococcus aureus .

Cultivation conditions significantly affect the production of naphthomycins. Different culture media can lead to the production of different naphthomycin variants. For example, screening by LC-MS of Streptomyces sp. CS products formed under different culture conditions revealed several unknown peaks in the product spectra of extracts derived from oatmeal medium cultures, leading to the isolation of Naphthomycins L, M, and N .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume